molecular formula C10H13FN2O B7873143 4-Amino-2-fluoro-N-(propan-2-yl)benzamide

4-Amino-2-fluoro-N-(propan-2-yl)benzamide

Cat. No.: B7873143
M. Wt: 196.22 g/mol
InChI Key: SIHXXGHHDSHOOO-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-N-(propan-2-yl)benzamide is a benzamide derivative characterized by a fluorine atom at the 2-position of the benzene ring, an amino group at the 4-position, and an isopropyl (propan-2-yl) group attached via the amide nitrogen. For instance, compounds like 2-fluoro-N-isopropylbenzamide derivatives (e.g., Example 53 in ) share the fluorine and isopropyl motifs, which are critical for modulating solubility, metabolic stability, and target binding .

Properties

IUPAC Name

4-amino-2-fluoro-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-6(2)13-10(14)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHXXGHHDSHOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic Acid

The initial step involves oxidizing the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid. Potassium permanganate (KMnO₄) in an alkaline aqueous medium (NaOH) at 80–95°C for 8–18 hours achieves this conversion. A phase-transfer catalyst, such as tetrabutylammonium bromide, enhances reaction efficiency by facilitating the interaction between the organic and aqueous phases. The resulting 2-fluoro-4-nitrobenzoic acid is isolated by acidifying the filtrate with concentrated HCl to pH 2–4, yielding a white precipitate with >95% purity.

Key Reaction Conditions:

  • Temperature: 80–95°C

  • Catalyst: Phase-transfer agent (e.g., tetrabutylammonium bromide)

  • Yield: ~85% (based on 2-fluoro-4-nitrotoluene)

Formation of 2-Fluoro-4-nitro-N-(propan-2-yl)benzamide

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) under reflux (40–85°C, 3–5 hours). Subsequent reaction with isopropylamine introduces the amide functionality. This step is performed in a cooled (-5–0°C) environment to minimize side reactions, with excess isopropylamine ensuring complete conversion. The intermediate 2-fluoro-4-nitro-N-(propan-2-yl)benzamide is purified via recrystallization, achieving >98% purity.

Critical Parameters:

  • Solvent: Dichloromethane or toluene

  • Temperature: -5–0°C during amination

  • Yield: ~90%

Catalytic Hydrogenation to this compound

The nitro group is reduced to an amino group using catalytic hydrogenation. Palladium on carbon (Pd/C, 5–10 wt%) under hydrogen gas (1–3 atm) at 25–50°C provides near-quantitative conversion. This step is highly selective, avoiding over-reduction or dehalogenation of the fluorine substituent. The final product is isolated via filtration and vacuum drying, with yields exceeding 98% and purity >99%.

Optimization Insights:

  • Catalyst Loading: 5% Pd/C

  • Hydrogen Pressure: 1–3 atm

  • Reaction Time: 4–6 hours

Alternative Methodologies and Comparative Analysis

Alkylation Approaches in Amide Synthesis

A patent-pending method involves alkylating 4-amino-2-fluoro-N-methylbenzamide with 1-bromo-2-propane to introduce the isopropyl group. This single-step reaction uses a polar aprotic solvent (e.g., DMF) at 60–65°C, achieving >90% yield without forming quaternary ammonium salts. Compared to the multi-step oxidation-reduction route, this approach reduces solvent consumption by 70% but requires stringent control of stoichiometry to prevent dialkylation.

Comparative Data:

ParameterAlkylation MethodOxidation-Reduction
Total Steps13
Solvent Volume (L/kg)727
Overall Yield90%68%

Nucleophilic Substitution and Coupling Reactions

For analogs like 4-chloro-2-fluoro-N-(propan-2-yl)benzamide, nucleophilic aromatic substitution (NAS) with isopropylamine has been explored. However, the electron-withdrawing nitro group in 2-fluoro-4-nitrobenzamide derivatives deactivates the ring, necessitating harsh conditions (e.g., CuI catalysis at 120°C). This method is less favorable for the target compound due to competing side reactions and lower yields (~65%).

Optimization of Reaction Conditions and Catalysts

Catalytic Hydrogenation Efficiency

The choice of catalyst significantly impacts nitro reduction efficiency. Pd/C outperforms Raney nickel in selectivity, particularly in preserving the fluorine substituent. Adding acidic additives (e.g., HCl) suppresses catalyst poisoning by amine intermediates, enhancing hydrogenation rates.

Solvent and Temperature Effects

Amidation reactions benefit from aprotic solvents like dichloromethane, which stabilize the acid chloride intermediate. Elevated temperatures during SOCl₂ treatment (≥70°C) accelerate acid chloride formation but risk decarboxylation, necessitating careful thermal control.

Environmental and Industrial Considerations

The oxidation-reduction route generates minimal waste, as Pd/C catalysts and solvents (e.g., DCM) are recyclable. In contrast, alkylation methods produce stoichiometric amounts of HBr, requiring neutralization and disposal. Industrial scale-up favors the former due to lower raw material costs and compatibility with continuous-flow reactors .

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) at the 4-position undergoes oxidation under controlled conditions. Key findings include:

Reaction TypeReagents/ConditionsProductsYieldSource
Oxidation to nitroso derivativeKMnO₄ in acidic or neutral media4-Nitroso-2-fluoro-N-(propan-2-yl)benzamideNot specified
Oxidation to nitro derivativeStrong oxidants (e.g., HNO₃/H₂SO₄)4-Nitro-2-fluoro-N-(propan-2-yl)benzamideNot specified

The oxidation pathway is influenced by pH and temperature, with nitroso intermediates often forming under milder conditions.

Reduction Reactions

The compound’s amino group can participate in reductive processes:

Reaction TypeReagents/ConditionsProductsYieldSource
Reduction of oxidized derivativesH₂/Pd-C or NaBH₄Regeneration of primary amineNot specified

Reduction is typically employed to reverse oxidation steps or modify intermediates in multi-step syntheses.

Nucleophilic Aromatic Substitution

The electron-withdrawing amide group activates the benzene ring, enabling substitution at the 2-fluoro position:

NucleophileReagents/ConditionsProductsYieldSource
Hydroxide (OH⁻)High-temperature aqueous base2-Hydroxy-4-amino-N-(propan-2-yl)benzamideNot specified
Amines (RNH₂)Catalytic Cu or Pd2-Amino-4-amino-N-(propan-2-yl)benzamideNot specified
Thiols (RSH)Phase-transfer catalysts2-Sulfanyl-4-amino-N-(propan-2-yl)benzamideNot specified

Kinetic studies indicate that substitution at the 2-position proceeds via a two-step mechanism involving Meisenheimer complex formation.

Coupling Reactions

The aromatic ring participates in cross-coupling reactions, enabling structural diversification:

Reaction TypeReagents/ConditionsProductsYieldSource
Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acidBiaryl derivatives70–85%
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosN-aryl derivativesNot specified

For example, Suzuki coupling introduces aryl groups at the 4-position after halogenation (e.g., bromination). These reactions are critical for pharmaceutical derivatization.

Diazotization and Subsequent Reactions

The 4-amino group undergoes diazotization, enabling iodine or other substituent introductions:

Reaction TypeReagents/ConditionsProductsYieldSource
Diazotization/IodinationNaNO₂/H₂SO₄, KI4-Iodo-2-fluoro-N-(propan-2-yl)benzamide83%

This method is pivotal for synthesizing halogenated intermediates used in further cross-coupling .

Protection/Deprotection of Functional Groups

The amino and amide groups are selectively protected for multi-step syntheses:

Reaction TypeReagents/ConditionsProductsYieldSource
SEM protectionSEM-Cl, NaH/DMFSEM-protected amide84%
TFA deprotectionTFA/DCMDeprotected amine78%

Protection strategies prevent unwanted side reactions during modifications .

Mechanistic Insights

  • Oxidation/Reduction : Electron transfer mechanisms dominate, with metal catalysts (e.g., Pd) facilitating hydrogenation.

  • Nucleophilic Substitution : Aromatic activation by the amide group lowers the energy barrier for nucleophilic attack.

  • Coupling Reactions : Oxidative addition and transmetallation steps are rate-determining in Pd-catalyzed processes .

Experimental Data Highlight

  • Iodination via Diazotization : Treatment with NaNO₂/H₂SO₄ followed by KI yielded 83% 4-iodo derivative, confirmed by ¹H NMR (δ 7.73 ppm, J = 10.0 Hz) .

  • SEM Protection : Reaction with SEM-Cl in DMF achieved 84% yield, with ¹H NMR showing characteristic trimethylsilyl signals at δ 0.03–0.89 ppm .

Scientific Research Applications

Anticancer Activity

4-Amino-2-fluoro-N-(propan-2-yl)benzamide has been investigated for its potential as an anticancer agent, particularly in the treatment of prostate cancer. In vitro studies have demonstrated that this compound effectively reduces the viability of prostate cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapies .

Androgen Receptor Antagonism

The compound acts as a key intermediate in the development of novel androgen receptor antagonists. These antagonists are essential for treating conditions like castration-resistant prostate cancer (CRPC), where traditional therapies become ineffective. The ability of this compound to inhibit androgen receptors could provide a new avenue for therapeutic intervention .

Kinase Inhibition

Research indicates that derivatives of this compound may function as inhibitors of c-Met kinase, which is implicated in various cancers due to its role in tumor growth and metastasis. By inhibiting this pathway, this compound could potentially halt or slow down cancer progression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerReduces viability of prostate cancer cells
Androgen Receptor AntagonismKey intermediate for developing antagonists
Kinase InhibitionPotential inhibitor of c-Met kinase

Case Study: Prostate Cancer Research

In a recent study, researchers evaluated the efficacy of this compound in various prostate cancer cell lines. Results showed significant apoptosis induction in cancer cells while maintaining cell viability in non-cancerous cells, suggesting a selective targeting mechanism that could minimize side effects associated with traditional chemotherapy .

Mechanism of Action

The mechanism of action of 4-Amino-2-fluoro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Fluorine vs. Other Halogens/Substituents

  • 4-Fluoro-N-indan-2-ylbenzamide (): The fluorine atom enhances metabolic stability and bioavailability compared to non-halogenated analogs. This compound demonstrates cardiovascular applications, suggesting that fluorine’s electronegativity improves receptor interactions .

Amino Group Positioning

  • This highlights the importance of amino group placement in biological activity .

Amide Side Chain Modifications

  • 4-Fluoro-N-methyl-N-{4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}benzamide (FM9, ): The methyl and propan-2-yl groups on the amide nitrogen optimize steric hindrance, improving selectivity for kinase targets .

Structure-Activity Relationships (SAR)

  • Fluorine’s Role : Fluorine at the 2-position (as in and ) enhances binding to hydrophobic pockets in enzymes or receptors, improving potency .
  • Amino Group Impact: The 4-amino group in the target compound may facilitate hydrogen bonding with targets like carbonic anhydrases or bacterial enzymes, akin to sulfonamide analogs in .
  • Side Chain Flexibility : Bulky substituents (e.g., isopropyl in vs. benzyl in ) influence pharmacokinetics. For example, isopropyl groups reduce metabolic degradation compared to aromatic side chains .

Biological Activity

4-Amino-2-fluoro-N-(propan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, mechanisms, and applications, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C_{11}H_{14}F N_{3}
  • Molecular Weight : 201.24 g/mol

The presence of the fluorine atom enhances lipophilicity, potentially improving the compound's ability to interact with biological targets.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. These interactions can modulate various biological pathways, including:

  • Receptor-Ligand Interactions : The compound may act as a ligand for various receptors, influencing signaling pathways involved in cellular responses.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical in disease mechanisms, particularly in cancer and viral infections.

Biological Activity

Research indicates that this compound possesses several notable biological activities:

  • Antiviral Activity :
    • The compound has demonstrated effectiveness against various viruses. For instance, studies have shown that similar benzamide derivatives exhibit antiviral properties against the Ebola virus and Hepatitis C virus (HCV) . The structure of this compound suggests it could share similar mechanisms of action.
  • Anticancer Properties :
    • Compounds with similar structural frameworks have been evaluated for their cytotoxic effects on cancer cells. For example, derivatives have shown significant activity against leukemia cell lines . The inhibition of DNA methyltransferases by related benzamide analogues suggests potential anticancer applications through epigenetic modulation .
  • Enzyme Inhibition :
    • Studies indicate that benzamide derivatives can inhibit cytochrome P450 enzymes, which are vital for drug metabolism . This inhibition could lead to increased efficacy of co-administered drugs by preventing their metabolism.

Case Studies

Several case studies highlight the biological activity of compounds similar to this compound:

Study ReferenceCompound TestedBiological ActivityKey Findings
4-(Aminomethyl)benzamidesAntiviralEffective against Ebola and Marburg viruses with EC50 < 10 μM.
Non-nucleoside inhibitorsAntiviralPotent inhibition of HCV NS5B with EC50 < 50 nM.
SGI-1027 derivativesAnticancerInduced re-expression of methylated genes in leukemia cells.

Research Findings

Recent research emphasizes the potential for further development of this compound as a therapeutic agent:

  • Pharmacokinetics : Studies suggest that the compound may exhibit favorable pharmacokinetic properties due to its lipophilicity and metabolic stability.
  • Structure-Activity Relationship (SAR) : Understanding SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications in substituents have been correlated with enhanced potency against specific targets .
  • Potential Applications : Given its biological profile, this compound could be explored for applications in treating viral infections and cancers, warranting further preclinical and clinical evaluations.

Q & A

Q. What are the optimal synthetic conditions for preparing 4-Amino-2-fluoro-N-(propan-2-yl)benzamide?

The synthesis typically involves coupling 4-amino-2-fluorobenzoic acid with isopropylamine under carbodiimide-mediated amidation (e.g., EDC or DCC). Key parameters include:

  • Temperature : Maintain 0–5°C during activation to minimize side reactions.
  • Solvent : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) for solubility.
  • Reaction Time : 12–24 hours under nitrogen atmosphere. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : Confirm structure via <sup>1</sup>H (δ 6.5–7.5 ppm for aromatic protons) and <sup>13</sup>C NMR (amide carbonyl at ~168 ppm).
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase).
  • Mass Spectrometry : ESI-MS (expected [M+H]<sup>+</sup> at m/z 225.1) .

Q. How can solubility challenges be addressed in biological assays?

The compound’s low aqueous solubility can be improved using:

  • Co-solvents : DMSO (≤1% v/v) for stock solutions.
  • Surfactants : Polysorbate 80 (0.1% w/v) in buffer. Validate stability via UV-Vis spectroscopy at 260 nm over 24 hours .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, lab coat, goggles) to avoid dermal exposure.
  • Conduct in vitro studies in a fume hood; avoid inhalation.
  • Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this benzamide derivative?

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).
  • QSAR : Correlate substituent effects (e.g., fluorine position) with activity using PubChem data .
  • ADME Prediction : SwissADME to estimate permeability (LogP ~2.1) and bioavailability .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-Response Analysis : Re-evaluate IC50 values across multiple cell lines (e.g., HepG2 vs. HEK293).
  • Assay Validation : Include positive controls (e.g., staurosporine for apoptosis assays).
  • Meta-Analysis : Compare data across studies using standardized units (e.g., μM vs. μg/mL) .

Q. How does X-ray crystallography elucidate its structural conformation?

  • Crystal Growth : Use slow evaporation (ethanol/water 1:1) to obtain single crystals.
  • Data Collection : Resolve bond lengths (C-F: ~1.34 Å) and dihedral angles (amide plane ~180°) via synchrotron radiation.
  • Disorder Modeling : Refine occupancies for flexible isopropyl groups .

Q. What mechanisms underlie its potential antiviral activity?

  • Enzyme Inhibition : Screen against viral proteases (e.g., SARS-CoV-2 M<sup>pro</sup>) using fluorescence resonance energy transfer (FRET) assays.
  • Cytopathic Effect (CPE) Reduction : Measure viral load via qPCR in Vero E6 cells. Compare with known inhibitors (e.g., remdesivir) .

Q. How can synthetic byproducts be minimized during scale-up?

  • Process Optimization : Use flow chemistry for controlled reagent mixing.
  • In-line Monitoring : FTIR to track reaction progress and intermediate formation.
  • Purification : Centrifugal partition chromatography (CPC) for high-yield recovery .

Q. What are emerging applications in materials science?

  • Liquid Crystals : Modify the benzamide core for thermotropic mesophases (DSC/TGA analysis).
  • Coordination Polymers : Complex with transition metals (e.g., Cu(II)) for catalytic applications.
  • MOF Synthesis : Assess porosity via BET surface area analysis .

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